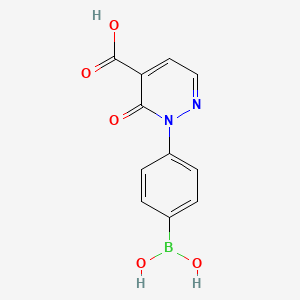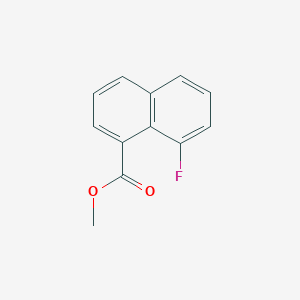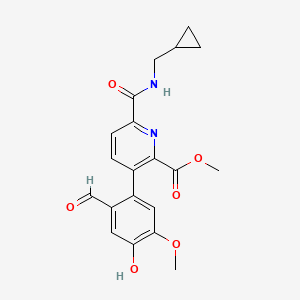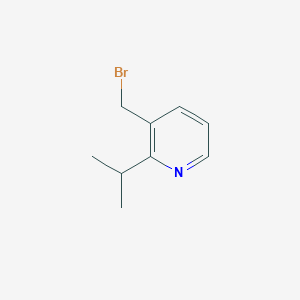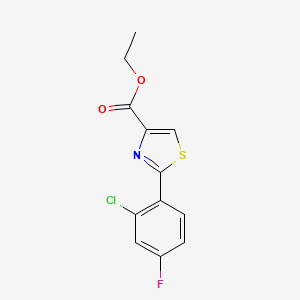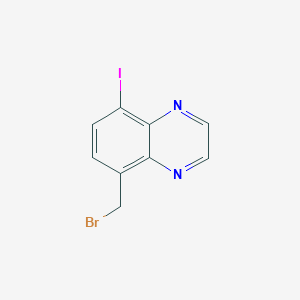
5-(Bromomethyl)-8-iodoquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-8-iodoquinoxaline: is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of bromomethyl and iodo substituents on the quinoxaline core makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-8-iodoquinoxaline typically involves multi-step reactions. One common method includes the bromination of quinoxaline derivatives followed by iodination. The bromomethyl group can be introduced using bromomethylation reactions, often involving reagents like paraformaldehyde and hydrobromic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl and iodo groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups on the quinoxaline ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura couplings.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoxalines can be formed.
Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura reactions.
Applications De Recherche Scientifique
Chemistry: 5-(Bromomethyl)-8-iodoquinoxaline is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine: Research into quinoxaline derivatives has shown potential in developing pharmaceuticals, including antimicrobial and anticancer agents. The unique substituents on this compound may enhance its biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action for 5-(Bromomethyl)-8-iodoquinoxaline in biological systems is not fully elucidated. it is believed to interact with various molecular targets, potentially disrupting cellular processes. The bromomethyl and iodo groups may facilitate binding to specific enzymes or receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
- 5-Bromoquinoxaline
- 8-Iodoquinoxaline
- 5-(Chloromethyl)-8-iodoquinoxaline
Comparison: 5-(Bromomethyl)-8-iodoquinoxaline is unique due to the presence of both bromomethyl and iodo groups, which can significantly alter its reactivity and biological activity compared to its analogs. The combination of these substituents may provide enhanced properties for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H6BrIN2 |
|---|---|
Poids moléculaire |
348.97 g/mol |
Nom IUPAC |
5-(bromomethyl)-8-iodoquinoxaline |
InChI |
InChI=1S/C9H6BrIN2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2 |
Clé InChI |
SBGWTWASBHBUFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1CBr)N=CC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
![2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine](/img/structure/B13672361.png)
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
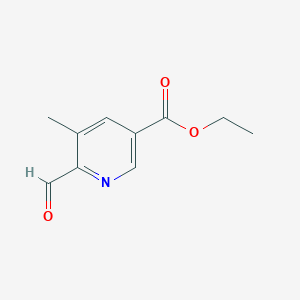
![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)

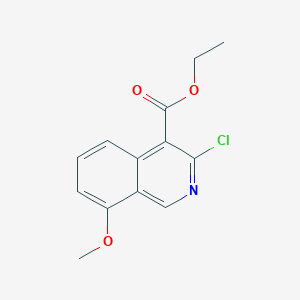
![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
